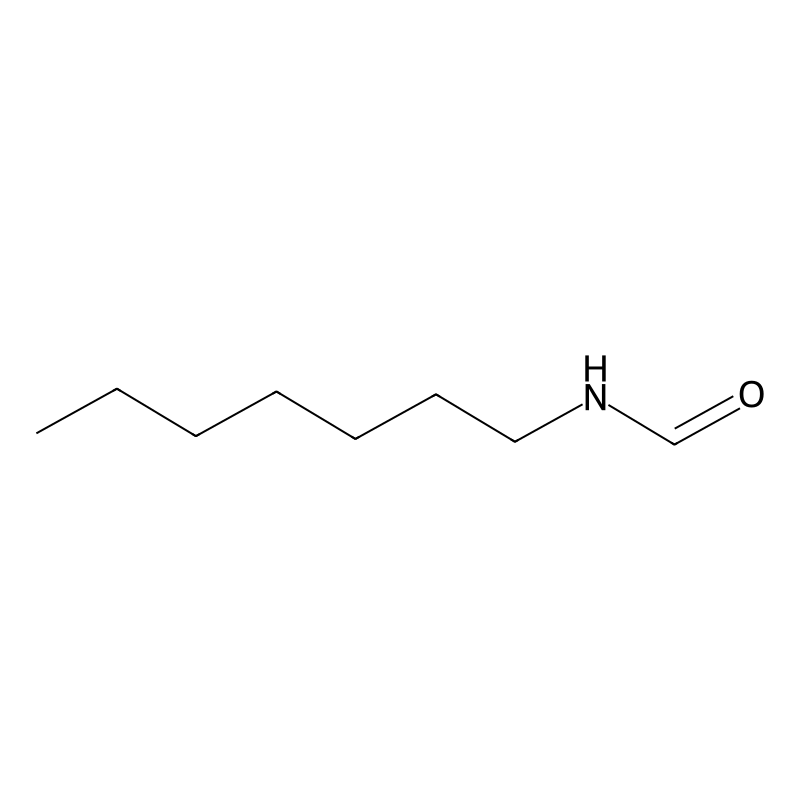N-Heptylformamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Drug Design and Development
Carboxylic acid amides are a common functional group present in many pharmaceuticals. Researchers utilize this functional group to modify existing drugs or create new ones due to its ability to influence a drug's properties like absorption, distribution, metabolism, and excretion (ADME) [Source: National Institutes of Health (.gov) website on ADME].
Material Science
Carboxylic acid amides are studied for their potential applications in developing new materials. Their unique bonding properties can contribute to the creation of polymers with desired characteristics, such as specific stiffness or thermal properties [Source: ScienceDirect article on Carboxylic Acid Amides].
Biochemistry
Carboxylic acid amides are fundamental building blocks of proteins, which are essential for most biological processes. Researchers study these functional groups to understand protein structure, function, and interactions with other molecules within cells [Source: National Center for Biotechnology Information (.gov) on Protein Structure].
N-Heptylformamide is an organic compound with the chemical formula CHNO. It consists of a heptyl group attached to a formamide functional group, making it a member of the amide family. This compound is characterized by its long carbon chain, which influences its physical properties and biological activity. N-Heptylformamide is typically a colorless to pale yellow liquid and is known for its potential applications in various fields, including pharmaceuticals and chemical synthesis .
- Hydrolysis: Under acidic or basic conditions, N-Heptylformamide can hydrolyze to yield heptanoic acid and ammonia.
- Acylation Reactions: It can act as an acylating agent in reactions with alcohols and amines, forming esters or secondary amides.
- Decarbonylation: Similar to other formamides, it may undergo decarbonylation under certain conditions to yield corresponding amines .
N-Heptylformamide exhibits various biological activities, particularly in pharmacology:
- Inhibition of Ethanol Metabolism: Studies have shown that N-Heptylformamide can inhibit ethanol metabolism in mice, suggesting potential applications in managing alcohol-related disorders .
- Skin and Eye Irritation: It is classified as a skin and eye irritant, indicating that safety precautions are necessary when handling this compound .
- Potential Therapeutic Uses: Ongoing research is investigating its role in modulating metabolic pathways, which may lead to therapeutic applications .
N-Heptylformamide can be synthesized through several methods:
- Direct Amidation: Reacting heptanoic acid with ammonia or an amine under heat can yield N-Heptylformamide.
- Formylation of Heptanol: Treating heptanol with formic acid or other formylating agents can produce N-Heptylformamide.
- Reduction of Heptanoyl Chloride: The reduction of heptanoyl chloride using ammonia or an amine in the presence of reducing agents can also lead to the formation of N-Heptylformamide .
N-Heptylformamide finds applications in various domains:
- Pharmaceuticals: It is being explored for its potential therapeutic effects, particularly related to metabolic regulation.
- Chemical Synthesis: Used as a solvent and reagent in organic synthesis, particularly in the formation of other amides and esters.
- Research Tool: Employed in biochemical studies to understand metabolic pathways and enzyme interactions .
Research on N-Heptylformamide has highlighted its interactions with various biological systems:
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic processes, which could be beneficial for therapeutic interventions .
- Biochemical Pathways: Studies indicate that it may influence pathways related to fatty acid metabolism, although further research is needed to clarify these mechanisms .
N-Heptylformamide shares structural similarities with other long-chain amides. Below is a comparison with similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| N-Hexylformamide | CHNO | Shorter carbon chain; less lipophilic |
| N-Octylformamide | CHNO | Longer carbon chain; potentially higher lipophilicity |
| N-Nonylformamide | CHNO | Even longer carbon chain; distinct physical properties |
| Dimethylformamide | CHN | Common solvent; significantly different structure |
| N-Pentylformamide | CHNO | Shorter carbon chain; different reactivity |
N-Heptylformamide's unique seven-carbon structure provides specific physical and chemical properties that differentiate it from these similar compounds. Its biological activity and potential applications further highlight its significance within this group .








